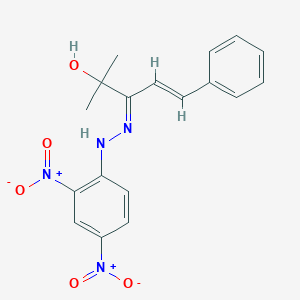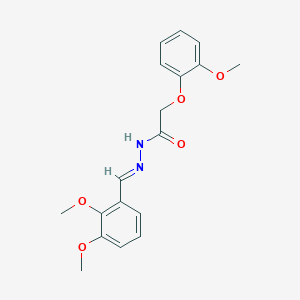![molecular formula C20H22ClN3O4 B386654 N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B386654.png)
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route may vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Scientific Research Applications
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests or weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones with different substituents on the phenyl ring or hydrazine moiety. Examples include:
- N-(2-methylphenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide
- N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
Uniqueness
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C20H22ClN3O4 |
|---|---|
Molecular Weight |
403.9g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H22ClN3O4/c1-4-9-28-17-8-6-14(10-18(17)27-3)12-22-24-20(26)19(25)23-16-11-15(21)7-5-13(16)2/h5-8,10-12H,4,9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
KFLJOQZVBKPEIN-WSDLNYQXSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(4-ethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B386572.png)
![N'-(3,4-dimethoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386573.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B386576.png)


![N-{2-[4-(diethylamino)phenyl]-1-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]vinyl}benzamide](/img/structure/B386580.png)
![2-chloro-N-[1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B386582.png)

![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B386588.png)
![N-{1-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386589.png)
![2-chloro-N-[1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B386590.png)
![N-(4-bromophenyl)-5-oxo-5-[2-(3-pyridinylmethylene)hydrazino]pentanamide](/img/structure/B386592.png)
![2-[(3-Bromobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B386595.png)
